molecular formula C8H14O4 B3031508 3,7,7-trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol CAS No. 4152-79-8

3,7,7-trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol

Cat. No.: B3031508
CAS No.: 4152-79-8
M. Wt: 174.19 g/mol
InChI Key: HYOYQXZPKDHEAF-UHFFFAOYSA-N
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Description

3,7,7-trimethyl-2,6,8-trioxabicyclo[330]octan-4-ol is a bicyclic organic compound known for its unique structure and properties It is characterized by the presence of three oxygen atoms within its bicyclic framework, making it a trioxabicyclo compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,7-trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxolane with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3,7,7-trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,7,7-trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,7,7-trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol involves its interaction with molecular targets through various pathways. The compound’s reactivity allows it to participate in nucleophilic and electrophilic reactions, leading to the formation of new bonds and structures. These interactions can affect biological systems, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7,7-trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol stands out due to its specific substitution pattern and the presence of three oxygen atoms within its bicyclic structure. This unique arrangement imparts distinct reactivity and properties, making it valuable for various applications .

Properties

IUPAC Name

2,2,5-trimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-4-5(9)6-7(10-4)12-8(2,3)11-6/h4-7,9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOYQXZPKDHEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2C(O1)OC(O2)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291220
Record name 5-deoxy-1,2-o-(1-methylethylidene)pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4152-79-8
Record name NSC74243
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74243
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-deoxy-1,2-o-(1-methylethylidene)pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7,7-trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol
Reactant of Route 2
3,7,7-trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol
Reactant of Route 3
3,7,7-trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol
Reactant of Route 4
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3,7,7-trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol
Reactant of Route 5
Reactant of Route 5
3,7,7-trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol
Reactant of Route 6
3,7,7-trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol

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